3,3'-Sulfanediyldiphenol
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Overview
Description
3,3’-Thiobisphenol: is an organic compound that belongs to the class of thiobisphenols. It is characterized by the presence of two phenolic groups connected by a sulfur atom. This compound is known for its antioxidant properties and is used in various industrial applications, particularly as an additive in lubricants and polymers to prevent oxidative degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3’-Thiobisphenol can be synthesized through the reaction of alkylphenols with sulfur dichloride. The reaction typically involves the use of 3-alkylphenols, which react with sulfur dichloride to form the thiobisphenol compound. The reaction conditions often include moderate temperatures and the presence of a solvent to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of 3,3’-Thiobisphenol involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 3,3’-Thiobisphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: It can be reduced to form corresponding hydroquinones.
Substitution: The phenolic groups can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include sodium dichromate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Electrophilic reagents such as nitric acid for nitration and halogens for halogenation.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones.
Substitution: Nitrated or halogenated phenolic compounds.
Scientific Research Applications
3,3’-Thiobisphenol has a wide range of applications in scientific research, including:
Chemistry: Used as an antioxidant additive in lubricants and polymers to prevent oxidative degradation.
Biology: Investigated for its potential antioxidant properties in biological systems.
Medicine: Studied for its potential therapeutic effects due to its antioxidant properties.
Industry: Used in the production of high-performance materials, including polymers and lubricants.
Mechanism of Action
The antioxidant activity of 3,3’-Thiobisphenol is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. This process involves the formation of phenoxy radicals, which are relatively stable and do not propagate the oxidation chain reaction. The compound’s structure, particularly the presence of the sulfur atom, enhances its ability to stabilize these radicals .
Comparison with Similar Compounds
- 2,2’-Thiobisphenol
- 4,4’-Thiobisphenol
- Alkyldithiophosphates
- Phosphorodithioates
Comparison: 3,3’-Thiobisphenol is unique due to its specific structural arrangement, which provides distinct antioxidant properties. Compared to 2,2’-Thiobisphenol and 4,4’-Thiobisphenol, 3,3’-Thiobisphenol often exhibits superior antioxidant activity due to the positioning of the sulfur atom and the phenolic groups. Additionally, compounds like alkyldithiophosphates and phosphorodithioates, while also containing sulfur, have different functional groups that result in varied antioxidant mechanisms and applications .
Properties
CAS No. |
63572-32-7 |
---|---|
Molecular Formula |
C12H10O2S |
Molecular Weight |
218.27 g/mol |
IUPAC Name |
3-(3-hydroxyphenyl)sulfanylphenol |
InChI |
InChI=1S/C12H10O2S/c13-9-3-1-5-11(7-9)15-12-6-2-4-10(14)8-12/h1-8,13-14H |
InChI Key |
GOWCECVOTUONTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)SC2=CC=CC(=C2)O)O |
Origin of Product |
United States |
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